Bienvenue dans la boutique en ligne BenchChem!

1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine

Lipophilicity Drug Design Physicochemical Properties

1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is an alpha-substituted aryl hydrazine derivative that incorporates both a chiral 1-phenylethyl scaffold and an ortho-difluoromethoxy substituent (C9H12F2N2O, MW 202.20). The hydrazine motif enables it to act as a nucleophilic building block for hydrazone and heterocycle formation, while the difluoromethoxy group influences the compound's physicochemical and electronic profile relative to non-fluorinated analogs.

Molecular Formula C9H12F2N2O
Molecular Weight 202.20 g/mol
CAS No. 1016529-86-4
Cat. No. B12433702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine
CAS1016529-86-4
Molecular FormulaC9H12F2N2O
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC(F)F)NN
InChIInChI=1S/C9H12F2N2O/c1-6(13-12)7-4-2-3-5-8(7)14-9(10)11/h2-6,9,13H,12H2,1H3
InChIKeyJQKDONXOEJRQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine (CAS 1016529-86-4): Procurement and Differentiation Overview


1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is an alpha-substituted aryl hydrazine derivative that incorporates both a chiral 1-phenylethyl scaffold and an ortho-difluoromethoxy substituent (C9H12F2N2O, MW 202.20). The hydrazine motif enables it to act as a nucleophilic building block for hydrazone and heterocycle formation, while the difluoromethoxy group influences the compound's physicochemical and electronic profile relative to non-fluorinated analogs . Database listings indicate a predicted LogP of 2.90 and a polar surface area (PSA) of 47.28 Ų , placing it in a distinct property space that affects solubility, permeability, and reactivity compared to parent phenylalkylhydrazines.

Why 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine Cannot Be Replaced by 1-Phenylethylhydrazine or Other Simple Aryl Hydrazines


Simple substitution with non-fluorinated analogs such as 1-phenylethylhydrazine (mebanazine, CAS 65-64-5) or unsubstituted phenylhydrazine is not possible without altering key drug-design properties. The ortho-difluoromethoxy group in the target compound increases lipophilicity by nearly 1.7 LogP units relative to 1-phenylethylhydrazine (LogP 2.90 vs. 1.07–2.30) and raises the polar surface area from ~38 Ų to ~47 Ų . These shifts directly impact membrane permeability, passive absorption, and hydrogen-bonding capacity. Furthermore, fluorination at the ortho position is a well-established medicinal chemistry strategy to block oxidative metabolism, which can reduce clearance and prolong half-life [1], a critical concern for any hydrazine derivative susceptible to rapid degradation. Therefore, substituting with a non-fluorinated analog would likely result in different in vitro ADME and reactivity profiles, compromising the reproducibility of synthetic routes and biological assays.

Quantitative Differentiation Evidence for 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine Relative to Closest Analogs


Lipophilicity Increase Relative to 1-Phenylethylhydrazine

The target compound exhibits a predicted LogP of 2.90, which is 1.83 units higher than the 1.07 LogP reported for 1-phenylethylhydrazine (mebanazine) . This increase is attributable to the additional difluoromethoxy substituent, indicating significantly greater lipophilicity.

Lipophilicity Drug Design Physicochemical Properties

Polar Surface Area (PSA) Modulation Compared to Non-Fluorinated Analog

The polar surface area (PSA) of the target compound is calculated as 47.28 Ų, which is 9.23 Ų larger than the 38.05 Ų PSA of 1-phenylethylhydrazine . The increase originates from the additional oxygen and fluorine atoms in the difluoromethoxy group.

Polar Surface Area Permeability Drug Likeness

Enhanced Metabolic Stability via Ortho-Fluorination

The ortho-difluoromethoxy group is a known structural motif for blocking cytochrome P450-mediated oxidative metabolism on the phenyl ring. While specific liver microsome stability data for this exact compound are not publicly available, the incorporation of fluorine at the ortho position is supported by class-level evidence showing increased metabolic half-life in related fluorinated arenes compared to non-fluorinated counterparts [1].

Metabolic Stability Fluorine Chemistry ADME

Increased Molecular Weight Relative to Unsubstituted Hydrazine

The molecular weight of 202.20 g/mol for the target compound is 66.01 g/mol greater than that of unsubstituted hydrazine (MW 136.19 g/mol for 1-phenylethylhydrazine) . This increase arises from the difluoromethoxy group and results in a higher boiling point potential and different chromatographic behavior, which can simplify purification by reducing co-elution with lower-molecular-weight synthesis by-products.

Molecular Weight Synthetic Intermediate Purification

Increased Hydrogen Bond Donor Count Relative to Phenylhydrazine

The target compound contains two hydrogen bond donors (the hydrazine -NH and -NH2) and four hydrogen bond acceptors. In contrast, phenylhydrazine (CAS 100-63-0) has two donors and only one acceptor. The additional acceptors from the difluoromethoxy group (two oxygen atoms) increase the compound's hydrogen-bonding capacity, which can enhance aqueous solubility in specific pH ranges and promote stronger, more directional interactions with biological targets .

Hydrogen Bonding Solubility Drug-Receptor Interaction

Procurement-Driven Application Scenarios for 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine


Design of CNS-Penetrant Monoamine Oxidase (MAO) Probes

The LogP of 2.90 for 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine is within the optimal range for blood-brain barrier penetration (typically LogP 2–4), making it a more lipophilic alternative to 1-phenylethylhydrazine (LogP 1.07–2.30) for designing CNS-active MAO inhibitor probes. The difluoromethoxy group may also reduce susceptibility to peripheral oxidative metabolism, potentially increasing brain exposure in rodent models [1].

Synthesis of Fluorinated Heterocycles for Fragment-Based Drug Discovery

The compound's hydrazine moiety serves as a versatile nucleophile for condensation with carbonyls to form hydrazones, which can be further cyclized to pyrazoles, pyridazines, or triazoles. The difluoromethoxy group introduces a fluorine handle for 19F NMR monitoring, and the elevated PS (47.28 Ų) relative to phenylhydrazine (PS 38.05 Ų) provides differentiated fragment library entry points for targeting polar enzyme pockets .

Reactive Metabolite Studies and Covalent Inhibitor Design

Hydrazines are known to form reactive intermediates. The ortho-difluoromethoxy group in this compound can stabilize the aromatic ring against oxidative bioactivation while the hydrazine remains available for mechanism-based enzyme inhibition. Researchers investigating covalent inhibitors or profiling reactive metabolite formation will benefit from the compound's distinct electronic properties versus non-fluorinated hydrazines, as the fluorine atoms influence the electron density and hence the reactivity of the hydrazine group [1].

Quote Request

Request a Quote for 1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.